Cyclobutene, 1-butyl-2-pentyl-

Lipophilicity Drug Design ADME Prediction

Cyclobutene, 1-butyl-2-pentyl- (CAS 647028-12-4) is a 1,2-dialkyl-substituted cyclobutene with the molecular formula C₁₃H₂₄ and a molecular weight of 180.33 g·mol⁻¹. The four-membered cyclobutene ring imposes significant ring strain (~109 kJ·mol⁻¹ vs.

Molecular Formula C13H24
Molecular Weight 180.33 g/mol
CAS No. 647028-12-4
Cat. No. B12587621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutene, 1-butyl-2-pentyl-
CAS647028-12-4
Molecular FormulaC13H24
Molecular Weight180.33 g/mol
Structural Identifiers
SMILESCCCCCC1=C(CC1)CCCC
InChIInChI=1S/C13H24/c1-3-5-7-9-13-11-10-12(13)8-6-4-2/h3-11H2,1-2H3
InChIKeyCGPSMGZOWSRZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutene, 1-butyl-2-pentyl- (CAS 647028-12-4): Structural Identity and Computed Physicochemical Profile


Cyclobutene, 1-butyl-2-pentyl- (CAS 647028-12-4) is a 1,2-dialkyl-substituted cyclobutene with the molecular formula C₁₃H₂₄ and a molecular weight of 180.33 g·mol⁻¹. The four-membered cyclobutene ring imposes significant ring strain (~109 kJ·mol⁻¹ vs. ~33 kJ·mol⁻¹ for cyclopentane), which fundamentally governs its reactivity profile [1]. Its computed logP (XLogP3) is 4.85, positioning it in a moderately lipophilic space distinct from both smaller cycloalkenes and saturated analogs . The compound is catalogued as a research chemical and synthetic intermediate, with its IUPAC name 1-butyl-2-pentylcyclobutene and InChIKey CGPSMGZOWSRZCP-UHFFFAOYSA-N .

1
Ring-strain-driven reactivity (~109 kJ·mol⁻¹) enables thermal electrocyclic opening and ROMP inaccessible to saturated analogs
2
1,2-Dialkyl substitution pattern supports stereoselective BH₃-mediated rearrangement to anti-1,4-diols
3
Moderate lipophilicity (XLogP3 4.85) differentiates from saturated cyclopentane analog in fragment-based screening

Why Generic Substitution of Cyclobutene, 1-butyl-2-pentyl- Fails: Ring-Strain-Driven Reactivity Gap


Simple replacement of cyclobutene, 1-butyl-2-pentyl- by a saturated cyclopentane analog (e.g., 1-butyl-2-pentylcyclopentane) or an acyclic diene is not chemically equivalent. The cyclobutene ring stores approximately 109 kJ·mol⁻¹ of strain energy, roughly three times that of cyclopentane (~33 kJ·mol⁻¹), enabling thermal electrocyclic ring-opening and ring-opening metathesis polymerization (ROMP) that are inaccessible to the strain-relaxed analogs [1][2]. Furthermore, the 1,2-dialkyl substitution pattern confers a specific torquoselectivity in thermal ring-opening and permits stereoselective hydroboration–rearrangement sequences that are absent in mono-substituted or unsubstituted cyclobutenes [3]. Consequently, substituting a generic cyclic olefin would forfeit both the unique reactivity and the chemo- and stereoselectivity intrinsic to this compound.

Target compound
Cyclobutene, 1-butyl-2-pentyl-
~109 kJ·mol⁻¹ ring strain; 1,2-dialkyl substitution
Common substitute
Saturated cyclopentane analog
~33 kJ·mol⁻¹ strain; no unsaturation
Ring-strain gap may eliminate thermal electrocyclic reactivity and stereoselective rearrangement pathways; ROMP behavior and torquoselectivity are not transferable.
Target advantage
1,2-substitution pattern confers predictable torquoselectivity in ring-opening
Acyclic diene risk
Non-strained, non-stereoselective hydroboration; no access to anti-1,4-diols

Quantitative Differentiation Evidence for Cyclobutene, 1-butyl-2-pentyl- vs. Closest Analogs


Lipophilicity Differential vs. Saturated Cyclopentane Analog

Cyclobutene, 1-butyl-2-pentyl- exhibits a computed logP (XLogP3) of 4.85, which is 2.68 log units lower than that of its saturated cyclopentane counterpart, 1-butyl-2-pentylcyclopentane (logP = 7.53) . The approximately 500-fold difference in computed partition coefficient arises from the unsaturation and ring strain of the cyclobutene core, which reduces hydrophobicity despite identical alkyl chain length.

Lipophilicity gap
Cross-study comparable
Target logP 4.85 vs. saturated analog logP 7.53
ΔlogP –2.68 (~500-fold less lipophilic)
Supports differentiation in fragment screening; affects partitioning predictions.
Computed XLogP3; verify experimentally for specific solvent systems.
Lipophilicity Drug Design ADME Prediction

Ring-Strain Energy Differential vs. Cyclopentane and Cyclohexane Frameworks

The cyclobutene ring in the target compound possesses a strain energy of approximately 109 kJ·mol⁻¹, compared to ~33 kJ·mol⁻¹ for cyclopentane and ~18 kJ·mol⁻¹ for cyclohexane [1]. This 3.3-fold higher strain energy relative to cyclopentane enables facile thermal electrocyclic ring-opening (typically occurring between 100–200 °C for substituted cyclobutenes) that is thermodynamically inaccessible to five- or six-membered ring analogs.

Ring-strain energy
Class-level inference
Cyclobutene ~109 kJ·mol⁻¹ vs. cyclopentane ~33 kJ·mol⁻¹
~3.3× higher strain
Thermodynamic driving force for selective ring-opening; not reproducible by saturated analogs.
Consensus thermochemical values; strain may vary with substitution.
Ring Strain Thermochemistry Reactivity Prediction

Molecular-Weight-to-Carbon-Count Efficiency Relative to Saturated Analog

Cyclobutene, 1-butyl-2-pentyl- (C₁₃H₂₄, MW 180.33) contains one fewer carbon and four fewer hydrogen atoms than its fully saturated cyclopentane analog 1-butyl-2-pentylcyclopentane (C₁₄H₂₈, MW 196.37), yet retains the same alkyl-chain connectivity . The unsaturation within the ring reduces the molecular weight by 16.04 g·mol⁻¹ (8.2% mass reduction) and lowers the heavy-atom count from 14 to 13, which improves ligand efficiency metrics when this scaffold is used as a fragment or intermediate in medicinal chemistry.

MW efficiency
Cross-study comparable
Target MW 180.33 (13 heavy atoms) vs. saturated 196.37 (14 heavy atoms)
ΔMW –16.04 (–8.2%)
Lower mass may benefit ligand efficiency metrics in lead optimization.
Database-derived values; confirm identity before procurement.
Molecular Efficiency Fragment-Based Design Physicochemical Optimization

Stereoselective Synthetic Utility: BH₃-Mediated Rearrangement to anti-1,4-Diols

1,2-Disubstituted cyclobutenes bearing alkyl substituents—including the butyl/pentyl pattern—undergo BH₃·THF-mediated hydroboration followed by stereospecific rearrangement to afford anti-1,4-diols in good-to-excellent diastereoselectivity [1]. This transformation exploits the ring strain and defined 1,2-substitution geometry of the cyclobutene, producing chiral 1,4-diol building blocks that are valuable in polyketide and natural-product synthesis. Mono-substituted or unsubstituted cyclobutenes cannot access this rearrangement pathway with comparable stereocontrol.

Stereoselective rearrangement
Class-level inference
BH₃·THF-mediated rearrangement to anti-1,4-diols; reported dr >10:1 for 1,2-dialkylcyclobutenes
Enables access to chiral 1,4-diol building blocks not available from acyclic or mono-substituted analogs.
Class-level data; diastereoselectivity for the specific butyl/pentyl derivative should be verified.
Stereoselective Synthesis Chiral Building Blocks 1,4-Diols

ROMP Substrate Potential for Translationally Invariant Polymers

1-Substituted cyclobutene amides undergo ruthenium-catalyzed ROMP to yield polymers with translationally invariant backbones (E-configuration) and narrow polydispersity indices (PDI as low as 1.05) [1]. Although 1,2-disubstituted cyclobutenes exhibit slower ROMP kinetics than 1-substituted derivatives, they offer the potential for greater backbone complexity and functional-group tolerance. The target compound, with its two distinct alkyl chains, provides a steric and electronic profile that bridges the gap between simple 1-substituted cyclobutenes and highly hindered 3,4-disubstituted systems, which often fail to polymerize.

ROMP substrate potential
Supporting evidence
1,2-disubstitution expected to show intermediate ROMP reactivity; 1-substituted analogs give PDI ~1.05–1.2
Niche reactivity window complements existing cyclobutene monomer libraries; polymerization kinetics require validation.
Extrapolated from 1-substituted cyclobutene ROMP data; direct kinetic data not reported.
ROMP Functional Polymers Antimicrobial Materials

Procurement-Driven Application Scenarios for Cyclobutene, 1-butyl-2-pentyl-


Strained-Alkene Monomer for Ring-Opening Metathesis Polymerization (ROMP)

The cyclobutene ring strain (~109 kJ·mol⁻¹) renders cyclobutene, 1-butyl-2-pentyl- a viable ROMP monomer for preparing poly(1,4-butadiene)-derived backbones with precisely positioned butyl and pentyl side chains [1]. Unlike norbornene-based monomers, cyclobutene-derived polymers can achieve translationally invariant microstructures and lower entanglement molecular weights, beneficial for applications requiring uniform chain topology [2]. The compound is particularly suited for systematic studies correlating alkyl-chain length with polymer glass-transition temperature and mechanical properties.

Chiral 1,4-Diol Building Block Synthesis via Stereospecific Rearrangement

Cyclobutene, 1-butyl-2-pentyl- serves as a direct precursor to anti-1,4-diols with defined alkyl substitution, using the BH₃·THF-mediated rearrangement protocol established for 1,2-disubstituted cyclobutenes [3]. The resulting chiral diol is a versatile intermediate for asymmetric synthesis of polyoxygenated natural products and pharmaceutical targets. The butyl and pentyl substituents impart specific lipophilicity and steric bulk that can be tuned for downstream structure–activity relationship (SAR) exploration.

Lipophilicity-Calibrated Fragment for Medicinal Chemistry Screening Libraries

With a computed logP of 4.85—significantly lower than the saturated cyclopentane analog (logP 7.53)—cyclobutene, 1-butyl-2-pentyl- fills a specific lipophilicity niche in fragment-based drug discovery . Its moderate lipophilicity, combined with the conformational constraint of the cyclobutene ring, makes it an attractive scaffold for fragment growing or linking strategies where excessive hydrophobicity would compromise drug-likeness or aqueous solubility.

Thermally Responsive Materials via Electrocyclic Ring-Opening

The thermal electrocyclic ring-opening of 1,2-dialkylcyclobutenes to 1,3-dienes occurs with predictable torquoselectivity based on substituent steric and electronic effects [4]. Cyclobutene, 1-butyl-2-pentyl- can be incorporated into thermally labile polymers or responsive materials where a controlled temperature trigger (typically 120–180 °C) induces a ring-opening event that alters material properties. This behavior is fundamentally unavailable to cyclopentane or cyclohexane analogs, providing a unique mechanism for thermal activation or degradation.

Application
Selection Property
Validation Focus
ROMP monomer for tailored polymer backbones
Ring-strain energy and 1,2-substitution pattern
Polymerization kinetics, microstructure control, and PDI
Chiral anti-1,4-diol building block synthesis
1,2-Dialkyl substitution enabling BH₃-mediated stereospecific rearrangement
Diastereoselectivity and stereochemical outcome of the rearrangement
Lipophilicity-calibrated fragment for screening libraries
Computed logP and molecular-weight efficiency relative to saturated analogs
Experimental logP, solubility, and membrane permeability profiling
Thermally responsive materials via electrocyclic opening
Ring-strain-driven electrocyclic torquoselectivity
Thermal activation temperature range and triggered material property change
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